N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide
Description
Properties
CAS No. |
57963-43-6 |
|---|---|
Molecular Formula |
C15H16N8O |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N8O/c1-8(24)20-10-4-2-9(3-5-10)18-6-11-7-19-14-12(21-11)13(16)22-15(17)23-14/h2-5,7,18H,6H2,1H3,(H,20,24)(H4,16,17,19,22,23) |
InChI Key |
FRUWZLKZIBPWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Diamino-6-chloromethylpteridine Hydrochloride
Starting from 2,4-diamino-6-hydroxymethylpteridine , the chloromethyl derivative is prepared by treatment with thionyl chloride at room temperature without solvent or catalyst.
This reaction yields 2,4-diamino-6-chloromethylpteridine hydrochloride in high purity and good yield.
The hydrochloride salt is preferred due to its higher solubility and suitability for subsequent alkylation steps.
Alkylation of Diethyl N-[4-(methylamino)benzoyl]glutamate
The alkylation involves reacting diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide .
The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) , dimethylformamide (DMF) , or dimethylacetamide (DMAc) .
Optimal conditions include:
Temperature: Ambient (room temperature) to 80°C, with room temperature preferred for highest yield and purity.
Potassium iodide: 1 to 5 moles per mole of chloromethylpteridine, with 4 moles being optimal.
The potassium iodide facilitates the halide exchange and promotes the alkylation reaction.
The product formed is diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate , often isolated as its hydroiodide salt.
Purification of the Alkylation Product
The hydroiodide salt of the alkylation product can be purified by:
Recrystallization from methanol, or
Neutralization with sodium hydroxide followed by recrystallization of the free base.
These simple purification steps avoid the need for tedious chromatographic methods.
Hydrolysis to Target Compound
The purified intermediate is hydrolyzed using sodium hydroxide in aqueous ethanol to yield the free acid form of the compound.
The hydrolysis is performed under mild alkaline conditions to avoid racemization of any chiral centers.
After hydrolysis, the product is isolated by adjusting the pH to acidic conditions, followed by filtration and washing.
The final compound is obtained in high purity (microanalytically pure within ±0.3% absolute).
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2,4-Diamino-6-hydroxymethylpteridine + Thionyl chloride | Room temp, no solvent | 2,4-Diamino-6-chloromethylpteridine hydrochloride | High purity, no catalyst needed |
| 2 | Diethyl N-[4-(methylamino)benzoyl]glutamate + 2,4-Diamino-6-chloromethylpteridine hydrochloride + KI | DMSO, RT, KI (4 eq) | Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate hydroiodide | Alkylation, high yield and purity |
| 3 | Hydroiodide salt + NaOH in aqueous ethanol | Mild alkaline hydrolysis | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamic acid (target compound) | Avoids racemization, high purity |
Research Findings and Advantages
The method yields the target compound in 87% yield with high purity.
No racemization occurs during the synthesis, preserving stereochemical integrity.
The use of common reagents of technical grade and simple purification techniques (precipitation, centrifugation, washing) makes the process efficient and scalable.
The reaction conditions are mild, avoiding harsh reagents or catalysts.
The hydroiodide intermediate is novel and can be isolated and purified easily.
The process is adaptable for producing D-, L-, or racemic forms depending on the starting materials.
Notes on Related Compounds and Variations
Similar methods use 2,4-diamino-6-bromomethylpteridine hydrobromide as the alkylating agent, but this can lead to more by-products and requires careful reaction monitoring.
The chloromethyl derivative is preferred for cleaner reactions.
The starting benzoyl derivative can be modified to introduce different substituents on the phenyl ring or amide moiety.
Summary Table of Key Parameters
| Parameter | Optimal Value | Comments |
|---|---|---|
| Alkylating agent | 2,4-Diamino-6-chloromethylpteridine hydrochloride | Prepared from hydroxymethyl derivative |
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent preferred |
| Temperature | Room temperature (10–80°C range possible) | Room temp preferred for yield and purity |
| Potassium iodide | 4 moles per mole of alkylating agent | Facilitates halide exchange and alkylation |
| Hydrolysis conditions | NaOH in aqueous ethanol | Mild alkaline hydrolysis |
| Purification | Recrystallization from methanol or neutralization + recrystallization | Avoids chromatography |
| Yield | ~87% | High yield with high purity |
| Racemization | None detected | Stereochemistry preserved |
Chemical Reactions Analysis
Types of Reactions
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium iodide for alkylation, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of the intermediate product yields this compound .
Scientific Research Applications
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acetamide derivatives and pteridine-based molecules.
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Structural Divergence from Methotrexate :
- Unlike methotrexate, which has a benzoyl-L-glutamic acid tail for dihydrofolate reductase (DHFR) binding, the target compound’s acetamide group lacks the carboxylate functionality. This may reduce its affinity for DHFR but improve oral bioavailability .
- The absence of a glutamic acid moiety differentiates it from classical antifolates, suggesting a distinct mechanism of action or alternative targets .
Comparison with Paracetamol Derivatives :
- Paracetamol (N-(4-hydroxyphenyl)acetamide) shares the acetamide-phenyl backbone but lacks the pteridine system. This structural difference underscores the target compound’s specialized role in targeting folate pathways rather than cyclooxygenase inhibition .
Synthetic Analogues with Sulfonyl Groups: Compounds like N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) demonstrate how sulfonyl groups enhance thermal stability (melting point 134–135°C vs. ~115°C for non-sulfonyl analogues). The target compound’s stability remains uncharacterized but may benefit from similar substitutions .
Biological Activity of Pyrimidine/Pteridine Analogues: Pyrimidine-based acetamides (e.g., compound 4j) show kinase inhibition, while pteridine derivatives like methotrexate target folate metabolism. The target compound’s pteridine core may confer antifolate activity, but its acetamide tail could redirect it toward non-folate targets, such as kinases or receptors .
Synthetic Feasibility :
- Fe-catalyzed methods (used for compounds 6a–6e) and NaBH4-mediated reductions (e.g., compound 14 in ) highlight scalable routes for acetamide derivatives. The target compound’s synthesis would likely require similar catalytic or reductive steps.
Biological Activity
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide, often associated with the broader category of pteridine derivatives, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies and including data tables for clarity.
- Molecular Formula : CHNO
- Molecular Weight : 324.34 g/mol
- CAS Number : 57963-43-6
This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The inhibition of DHFR leads to a reduction in the availability of tetrahydrofolate, which is necessary for nucleotide synthesis. This mechanism underlies its potential application in antitumor therapies.
Antitumor Activity
Research has demonstrated that pteridine derivatives exhibit significant antitumor properties. A study highlighted the dual inhibition of carbonic anhydrases and dihydrofolate reductase by pteridine-sulfonamide conjugates, suggesting a synergistic effect that could enhance therapeutic efficacy against tumors .
Anticonvulsant Activity
In related studies, derivatives similar to this compound have shown notable anticonvulsant activity. For instance, a series of N-phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant effects in animal models. The results indicated that certain compounds exhibited protective effects in maximal electroshock (MES) tests, suggesting a potential for treating epilepsy .
Case Studies and Research Findings
-
Study on Antitumor Effects :
- Objective : Evaluate the antitumor activity of pteridine derivatives.
- Methodology : In vitro assays were conducted using various cancer cell lines.
- Results : Significant cell growth inhibition was observed at concentrations as low as 10 µM.
-
Anticonvulsant Activity Assessment :
- Objective : Test the anticonvulsant properties of synthesized derivatives.
- Methodology : Mice were administered varying doses (30, 100, 300 mg/kg) and subjected to MES and subcutaneous pentylenetetrazole tests.
- Results : Compounds showed significant protection against seizures at higher doses, with some derivatives demonstrating delayed onset but prolonged action .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
